molecular formula C22H25N3O3 B1241140 Niravoline CAS No. 130610-93-4

Niravoline

Cat. No. B1241140
M. Wt: 379.5 g/mol
InChI Key: ZSDAQBWGAOKTSI-UNMCSNQZSA-N
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Description

Molecular Structure Analysis

The molecular structure of Niravoline is represented by the formula C22H25N3O3 . The exact mass is 379.19 and the molecular weight is 379.460 . The elemental analysis shows that it contains Carbon (69.64%), Hydrogen (6.64%), Nitrogen (11.07%), and Oxygen (12.65%) .


Physical And Chemical Properties Analysis

Niravoline has a molar mass of 379.460 g·mol−1 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the available sources.

Scientific Research Applications

Aquaretic Effects in Cirrhosis

Research has demonstrated that Niravoline, a κ-opioid receptor agonist, induces a significant aquaretic response in patients with cirrhosis, characterized by increased diuresis and free water clearance. This effect suggests its potential use in treating cirrhosis patients with water retention (Gadano et al., 2000).

Application in Brain Tumor-Related Edema

Niravoline has shown promise in treating tumor-origin brain edema. In a study involving a brain tumor model in rats, niravoline administration led to a significant inhibition of water content increase in brain regions affected by tumors. This suggests its potential usefulness in clinical settings for tumor-origin brain edema (Takahashi et al., 2000).

Efficacy in Reducing Elevated Intracranial Pressure

A study indicated that niravoline is effective in reducing elevated intracranial pressure and brain water content while maintaining adequate cerebral perfusion pressure, even in the presence of an extradural mass lesion. This points to its potential as a new therapeutic modality in patients with head injuries and acute intracranial expanding mass lesions (Nagao et al., 2000).

properties

IUPAC Name

N-methyl-2-(3-nitrophenyl)-N-[(1S,2S)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-23(21(26)14-16-7-6-9-18(13-16)25(27)28)22-19-10-3-2-8-17(19)15-20(22)24-11-4-5-12-24/h2-3,6-10,13,20,22H,4-5,11-12,14-15H2,1H3/t20-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDAQBWGAOKTSI-UNMCSNQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1C(CC2=CC=CC=C12)N3CCCC3)C(=O)CC4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1[C@H](CC2=CC=CC=C12)N3CCCC3)C(=O)CC4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601123055
Record name N-[(1S,2S)-2,3-Dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl]-N-methyl-3-nitrobenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Niravoline

CAS RN

130610-93-4
Record name N-[(1S,2S)-2,3-Dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl]-N-methyl-3-nitrobenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130610-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Niravoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130610934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(1S,2S)-2,3-Dihydro-2-(1-pyrrolidinyl)-1H-inden-1-yl]-N-methyl-3-nitrobenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIRAVOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8T17Q4LXC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
195
Citations
I Bemana, S NAGAO - Journal of neurotrauma, 1998 - liebertpub.com
… niravoline-treated animals. No significant change was observed in serum osmolality throughout the experiment. Our results indicate that the mechanism by which niravoline … , niravoline …
Number of citations: 12 www.liebertpub.com
S Nagao, I Bemana, H Kuratani, E Takahashi… - Experimental brain …, 2000 - Springer
… in the compressed and contralateral hemispheres following niravoline treatment. No … niravoline administration. The results from this present study provide further evidence that niravoline …
Number of citations: 9 link.springer.com
A Gadano, R Moreau, F Pessione, C Trombino… - Journal of …, 2000 - Elsevier
… study shows that niravoline administration induces an aquaretic response and is well tolerated, at moderate doses, in patients with cirrhosis. Thus, moderate doses of niravoline may be …
Number of citations: 60 www.sciencedirect.com
E Bellissant, T Denolle, P Sinnassamy… - … of Pharmacology and …, 1996 - Citeseer
We noninvasively investigated the effects of a single 30-mm iv infusion of a 2-mg dose of niravoline, a new selective K-Opioid agonist, on systemic and regional (brachial artery) …
Number of citations: 34 citeseerx.ist.psu.edu
H Takahashi, H Hamada, A Teramoto - Acta neurochirurgica, 1999 - Springer
Niravoline is a selective κ-opioid receptor agonist. Its effect on tumour-origin brain oedema was investigated in a brain tumour model created by implantation of C6 glioma cells into the …
Number of citations: 1 link.springer.com
M Bosch-Marcé, JL Poo, W Jiménez, N Bordas… - … of Pharmacology and …, 1999 - ASPET
κ-Opioid receptor agonists (niravoline) or nonpeptide … by the long-term oral administration of niravoline, OPC-31260, or … after the daily oral administration of niravoline, OPC-31260, or …
Number of citations: 40 jpet.aspetjournals.org
C Guéniau, C Oberlander - Journal of Pharmacology and Experimental …, 1997 - ASPET
… The purpose of the study was to evaluate the effectiveness of niravoline as an antiedema agent after permanent MCAO in the mouse. In this regard, a single ip injection of niravoline 20 …
Number of citations: 39 jpet.aspetjournals.org
H Takahashi, H Hamada, A Teramoto - … Edema XI: Proceedings of the 11th …, 2000 - Springer
… Niravoline does not cause an overt excretion of electrolytes that is seen with conventional … that niravoline may prove useful in the treatment of oedema. In this study, effect of niravoline …
Number of citations: 2 link.springer.com
R MOREAU, S CAILMAIL, G HAMON… - Journal of …, 1996 - Wiley Online Library
… niravoline … niravoline on renal function in rats with cirrhosis. Urine was collected during the 2 h period following the administration of vehicle (saline) in one group of animals or niravoline …
Number of citations: 13 onlinelibrary.wiley.com
A Barber, R Gottschlich - Expert opinion on investigational drugs, 1997 - Taylor & Francis
… The reasons for the suspension of clinical trials with niravoline as an aquaretic are not known to us, but we suspect that the presence of central side-effects may have played a role in …
Number of citations: 129 www.tandfonline.com

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